Methyl o-cyclobutylhomoserinate
Description
Methyl o-cyclobutylhomoserinate is a synthetic methyl ester derivative of homoserine, an amino acid intermediate in metabolic pathways. Structurally, it features a cyclobutyl ring substituted at the ortho position of the homoserine backbone, esterified with a methyl group. For example, methyl esters of diterpenic acids (e.g., sandaracopimaric acid methyl ester) and amino acid derivatives (e.g., methyl shikimate) are well-documented for their roles in resin analysis and pharmaceutical intermediates .
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
methyl 2-amino-4-cyclobutyloxybutanoate |
InChI |
InChI=1S/C9H17NO3/c1-12-9(11)8(10)5-6-13-7-3-2-4-7/h7-8H,2-6,10H2,1H3 |
InChI Key |
MHJPZTBCPJSMRY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCOC1CCC1)N |
Origin of Product |
United States |
Preparation Methods
The preparation of methyl o-cyclobutylhomoserinate generally involves multi-step synthetic routes starting from homoserine derivatives or related amino acid precursors. Key steps include protection of functional groups, methylation, cyclobutyl group introduction, and esterification. The synthetic strategies focus on:
- Use of mild reaction conditions to preserve stereochemistry and functional group integrity.
- Avoidance of expensive reagents and complicated purification steps to facilitate scale-up.
- Achieving high purity and yield to meet industrial standards.
Detailed Preparation Methodology
Synthetic Route Summary
A recent Chinese patent (CN116813505A) describes a five-step synthesis process for a closely related compound, O-methyl-N-benzyloxycarbonyl-L-homoserine, which shares structural features with this compound. This method provides a valuable framework adaptable for this compound synthesis due to its efficiency and scalability.
Stepwise Process:
| Step | Reaction Description | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reaction of starting compound with base and di-tert-butyl dicarbonate in solvent | Base, di-tert-butyl dicarbonate, solvent | 95.6 | High yield, mild conditions |
| 2 | Methylation of intermediate with dimethyl sulfate and base | Dimethyl sulfate, base, solvent | Not isolated | Intermediate used crude, no purification |
| 3 | Reaction with thionyl chloride to form methyl ester hydrochloride | Thionyl chloride, methanol, reflux | Not isolated | Direct use of crude product |
| 4 | Reaction with benzyl chloroformate in alkaline environment | Benzyl chloroformate, base, solvent | Not isolated | No column chromatography needed |
| 5 | Final reaction with base, followed by extraction and concentration | Base, hydrochloric acid for pH adjustment | >60 total | High purity (>98%), suitable for scale-up |
This route avoids expensive reagents like 2,6-di-tert-butyl-4-methylpyridine and trifluoromethanesulfonate methyl ester, which were used in earlier methods with lower yields (total yield ~13%) and requiring chromatographic purification.
Reaction Conditions and Purification
- The reactions are typically carried out at room temperature (25–35°C), ensuring mild and safe conditions.
- pH adjustments during extraction steps are commonly done using hydrochloric acid.
- Organic solvents such as dichloromethane or methyl tert-butyl ether are used for extraction.
- The method eliminates the need for column chromatography, simplifying scale-up and reducing cost.
- Intermediates from steps 2 to 5 are used without purification, streamlining the process.
Advantages of the Method
- High overall yield (~70% over steps 2–5).
- High purity of final product (>98%).
- Use of readily available, low-cost raw materials.
- Environmentally friendly, non-toxic reaction steps.
- Scalable for industrial production.
Comparative Analysis with Other Methods
| Aspect | Older Methods (Patent Prior Art) | Current Method (CN116813505A) |
|---|---|---|
| Total Yield | ~13% | ~70% |
| Use of Expensive Reagents | Yes (e.g., 2,6-di-tert-butyl-4-methylpyridine) | No |
| Purification Requirement | Column chromatography required | No purification of intermediates required |
| Reaction Conditions | Harsh or costly | Mild, room temperature |
| Scalability | Limited due to purification and cost | Suitable for scale-up |
| Environmental Impact | Higher due to toxic reagents | Green, safe, non-toxic |
This comparison highlights the superiority of the recent method in terms of efficiency, cost, and environmental considerations.
Supporting Research and Experimental Data
Experimental Example from Patent CN116813505A
Step 3 (Synthesis of O-methyl-L-homoserine methyl ester hydrochloride):
O-methyl-N-Boc-L-homoserine (24.0 g, 0.1 mol) dissolved in 240 mL methanol. Thionyl chloride (15.5 g, 0.13 mol) added dropwise at room temperature. Mixture refluxed until intermediate disappears (monitored by TLC). Concentrated under reduced pressure to dryness and used directly in next step.Step 4 (Synthesis of O-methyl-N-benzyloxycarbonyl-L-homoserine methyl ester):
Reaction of crude product with benzyl chloroformate under alkaline conditions, followed by extraction and concentration, yielding high purity product suitable for further use.
Crystallographic and Structural Data
While direct crystallographic data for this compound are limited, related compounds such as O-methyl-N-benzyloxycarbonyl-L-homoserine exhibit well-defined planar structures and stable conformations, facilitating predictable reactivity in synthetic steps.
Chemical Reactions Analysis
Types of Reactions: Methyl o-cyclobutylhomoserinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl o-cyclobutylhomoserinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of Methyl o-cyclobutylhomoserinate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Methyl o-cyclobutylhomoserinate shares key functional groups with other methyl esters, such as the ester moiety (-COOCH₃) and cyclic hydrocarbon components. Below is a comparative analysis with selected analogs:
Key Observations :
- Ester Stability : Methyl esters like sandaracopimaric acid methyl ester exhibit stability in GC-MS analyses, suggesting that this compound may similarly resist degradation during chromatographic separation .
Spectroscopic Data Comparison
While direct data for this compound is unavailable, methyl shikimate’s NMR and FTIR profiles provide a template:
- ¹H NMR : Ester methyl protons (~3.6–3.8 ppm), cyclobutyl protons (2.0–3.0 ppm).
- ¹³C NMR : Ester carbonyl (~170 ppm), cyclobutyl carbons (~25–35 ppm).
- FTIR : Strong C=O stretch (~1740 cm⁻¹), O-CH₃ (~1250 cm⁻¹) .
Pharmacological and Industrial Relevance
Q & A
What characterization techniques are essential for verifying the structural integrity of Methyl o-cyclobutylhomoserinate?
Basic
To confirm structural identity and purity, use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D techniques), mass spectrometry (MS), and high-performance liquid chromatography (HPLC). Cross-reference spectral data with literature values for known analogs. For novel compounds, ensure full assignment of all peaks and include purity assessments via HPLC with certified reference standards . Follow journal guidelines for reporting experimental details to ensure reproducibility .
How should researchers design a reproducible synthesis protocol for this compound?
Basic
Begin by reviewing existing literature for analogous cyclobutyl or homoserine derivatives to identify viable synthetic routes. Document all reaction parameters (e.g., temperature, solvent, catalyst) meticulously. Validate each step with intermediate characterization (e.g., TLC, IR). Include purity data (≥95% by HPLC) and batch-to-batch reproducibility metrics in the final protocol. Adhere to standardized reporting frameworks, such as those in the Beilstein Journal of Organic Chemistry, which emphasize transparency in experimental methods .
What strategies can optimize reaction yields for this compound under varying catalytic conditions?
Advanced
Employ Design of Experiments (DoE) to systematically explore catalytic systems (e.g., transition-metal catalysts, organocatalysts). Variables such as catalyst loading, solvent polarity, and reaction time should be analyzed using response surface methodology. Statistical tools like ANOVA can identify significant factors affecting yield. Compare results with computational models (e.g., DFT calculations) to rationalize mechanistic pathways. Replicate high-yield conditions across multiple batches to confirm robustness .
How can researchers resolve contradictions in reported bioactivity data for this compound?
Advanced
Conduct a systematic review of existing studies to assess methodological variability (e.g., assay protocols, cell lines, dosage ranges). Use meta-analysis to quantify heterogeneity and identify confounding factors. Replicate key experiments under controlled conditions, prioritizing assays with validated reference compounds. Cross-validate findings using orthogonal techniques (e.g., in vitro enzyme inhibition vs. cellular uptake studies). Transparently report all discrepancies and potential sources of bias .
What stability considerations are critical for storing this compound?
Basic
Perform accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) to assess degradation pathways. Monitor hydrolytic, oxidative, and photolytic stability using HPLC-MS. Store the compound in amber vials at -20°C under inert atmosphere if susceptible to oxidation. Include stability data in supplementary materials, specifying batch-specific degradation thresholds .
How to design a mechanistic study investigating this compound's interaction with biological targets?
Advanced
Combine structural biology (e.g., X-ray crystallography, cryo-EM) with kinetic assays to map binding interactions. Use isotopic labeling (e.g., ¹⁵N/¹³C) in NMR studies to track conformational changes in target proteins. Validate hypotheses with mutagenesis or knockout models. Integrate computational docking simulations (e.g., AutoDock Vina) to predict binding affinities, followed by experimental verification via surface plasmon resonance (SPR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
